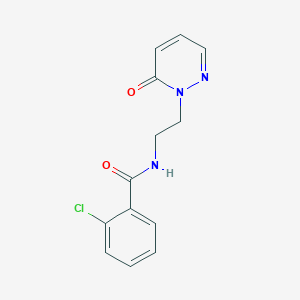

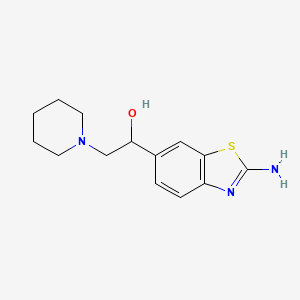

6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a versatile heterocyclic compound with applications in various fields such as industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .

Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

Quinoline-4-carboxylic acid can be prepared in good to excellent yields by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .Applications De Recherche Scientifique

Quinoxaline Derivatives as Dyes and Pharmaceuticals

Quinoxaline derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are utilized in various applications due to their heterocyclic compound nature. These compounds find significant use as dyes, pharmaceuticals, and antibiotics. Their structural similarity to quinoxaline enables them to serve in roles ranging from catalytic ligands to potential antitumoral agents. The synthesis process often involves condensing ortho-diamines with 1,2-diketones or similar substrates, leading to substituted derivatives that have diverse industrial and medicinal applications (Pareek & Kishor, 2015).

Corrosion Inhibition

Quinoline and its derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion by forming stable chelating complexes with metallic surfaces, due to their high electron density and the presence of polar substituents. This makes them valuable in protecting materials against corrosion, contributing significantly to the longevity and durability of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Material Development

The role of quinazoline and pyrimidine derivatives, structurally related to quinoxaline compounds like 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, extends into the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are crucial for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their application in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underlines their significance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including quinoline-2-carboxylic acid derivatives, play a critical role in biorenewable chemical production due to their ability to act as precursors for various industrial chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production, highlight the need for understanding and mitigating these effects. This knowledge is vital for developing microbial strains with improved resistance and performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-4-(4-methylanilino)quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-3-6-13(7-4-11)19-16-10-17(18(21)22)20-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKONBSJWJGAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)